molecular formula C13H14N2O5S B2742542 (3-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate CAS No. 869070-36-0

(3-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

Cat. No.: B2742542
CAS No.: 869070-36-0
M. Wt: 310.32
InChI Key: XMJURYCLLKRWMO-UHFFFAOYSA-N
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Description

(3-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is an organic compound with the molecular formula C13H14N2O5S and a molecular weight of 310.32 This compound is known for its unique chemical structure, which includes a pyrimidine ring substituted with a sulfonate group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate typically involves the reaction of 3-methylphenylamine with 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is continuously extracted and purified using techniques such as distillation, crystallization, or chromatography. This method allows for large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(3-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (3-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.

    (3-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-phosphate: Similar structure but with a phosphate group instead of a sulfonate group.

Uniqueness

(3-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is unique due to its sulfonate group, which imparts distinct chemical properties such as increased solubility in water and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(3-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S/c1-9-5-4-6-10(7-9)20-21(18,19)11-8-14(2)13(17)15(3)12(11)16/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJURYCLLKRWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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